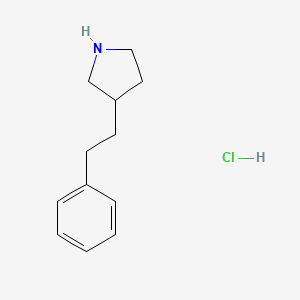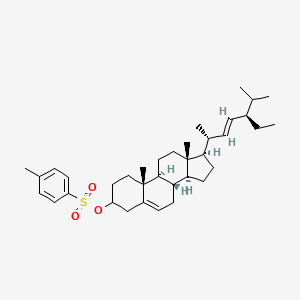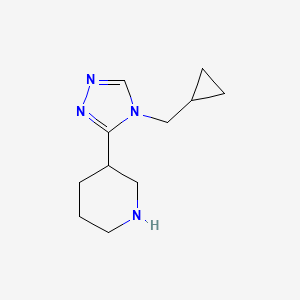
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
Descripción general
Descripción
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is a compound that features a piperidine ring substituted with a triazole moiety and a cyclopropylmethyl group
Mecanismo De Acción
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects . .
Biochemical Pathways
Again, without knowing the specific targets, it’s hard to say which biochemical pathways might be affected. Piperidine derivatives have been found to affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives can have diverse pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the triazole and cyclopropylmethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the triazole ring can be introduced via cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize cost-effective reagents and catalysts to ensure scalability and economic feasibility .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole or piperidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the triazole or piperidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .
Aplicaciones Científicas De Investigación
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples include:
Piperidine derivatives: Compounds like piperine and piperazine, which also feature the piperidine ring.
Triazole-containing compounds: Molecules such as 1,2,4-triazole and its derivatives.
Uniqueness
What sets 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine apart is the combination of the piperidine ring with the triazole moiety and the cyclopropylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
3-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10(6-12-5-1)11-14-13-8-15(11)7-9-3-4-9/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKQRWUYDNPETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
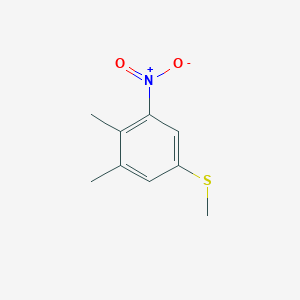
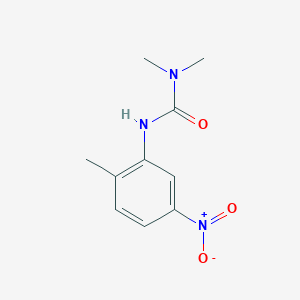
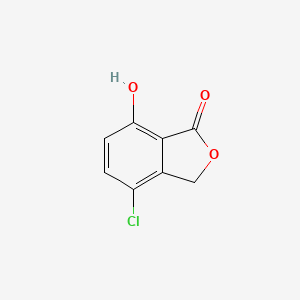
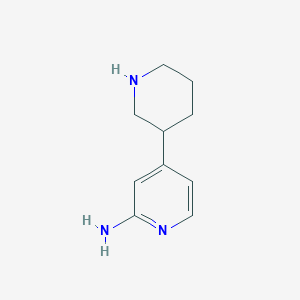
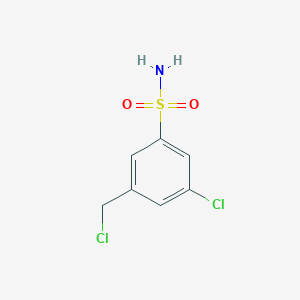

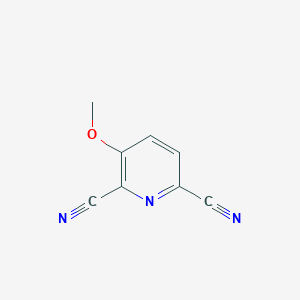
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)

